N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3,4-dimethoxybenzamide
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Overview
Description
N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C19H16Cl2N2O3S and its molecular weight is 423.31. The purity is usually 95%.
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Scientific Research Applications
Compound Synthesis and Characterization
The synthesis and characterization of compounds similar to N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide, featuring 3,4-dimethoxybenzyl moieties and thiazole rings, have been explored in scientific research. For instance, the 3,4-dimethoxybenzyl group has been utilized as an N-protecting group in the synthesis of 3,4-diphenyl 1,2-thiazetidine 1,1-dioxide derivatives, highlighting its utility in chemical synthesis and compound modification (Grunder-Klotz & Ehrhardt, 1991).
Intermolecular Interactions and Molecular Structure
Research has also focused on the molecular structure and intermolecular interactions of compounds with structural features similar to N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide. For example, studies on N-3-hydroxyphenyl-4-methoxybenzamide have provided insights into the influence of intermolecular interactions, such as dimerization and crystal packing, on molecular geometry, showcasing the importance of structural analysis in understanding compound properties (Karabulut et al., 2014).
Pharmacological Evaluation
Pharmacological evaluations of derivatives with thiazolidinone and benzamide components have revealed potential anticonvulsant and sedative-hypnotic activities. For instance, a study on 4-thiazolidinone derivatives demonstrated considerable anticonvulsant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests, indicating the therapeutic potential of such compounds in treating convulsive disorders (Faizi et al., 2017).
Antimicrobial Screening
The antimicrobial potential of compounds incorporating thiazole rings and benzamide moieties has been investigated, with some derivatives showing significant activity against bacterial and fungal infections. This underscores the relevance of these compounds in developing new antimicrobial agents for treating microbial diseases (Desai et al., 2013).
Cancer Treatment Potential
In the context of cancer treatment, the discovery of compounds like (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide, which inhibit kinesin spindle protein, highlights the potential of structurally similar compounds in cancer therapy. These compounds have shown to induce cell death in cancer cell lines, supporting their exploration as anticancer agents (Theoclitou et al., 2011).
Mechanism of Action
Safety and Hazards
As with any chemical compound, handling “N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide” would require appropriate safety measures. The presence of the chlorine atoms might imply certain hazards, but without specific safety data, it’s difficult to provide a detailed safety profile .
Properties
IUPAC Name |
N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3S/c1-25-16-6-3-11(9-17(16)26-2)18(24)23-19-22-10-14(27-19)8-12-7-13(20)4-5-15(12)21/h3-7,9-10H,8H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVLIKGYHWPMHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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